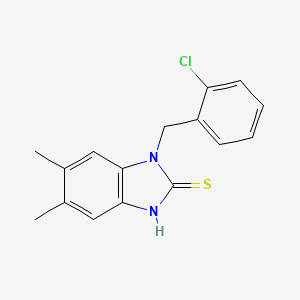![molecular formula C21H26N4OS B5543066 1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)
1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with complex structures such as 1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol typically involves multi-step reactions, including cyclization, condensation, and possibly the use of catalysts. For example, compounds with similar structural motifs have been synthesized using the Biginelli reaction, a one-pot synthesis involving the condensation of aromatic aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a catalyst like ceric ammonium nitrite (CAN) (Rajanarendar et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol has been characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods help in understanding the spatial arrangement of atoms, molecular conformations, and identifying functional groups present in the molecule (Vaksler et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions of the heterocyclic components like thiazole and quinoline rings. These interactions can include electrophilic and nucleophilic substitutions, which can be leveraged to introduce additional functional groups or to modify the compound's chemical properties for specific applications. For instance, the reactivity of the quinoline moiety in such compounds has been exploited in synthesizing derivatives with potential antimicrobial and antiviral properties (Patel et al., 2012).
科学的研究の応用
Antimicrobial Agents Development
Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents : A novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds demonstrated promising antibacterial and antifungal activities, which could contribute to the development of new antimicrobial agents (Divyesh Patel et al., 2012).
Antimicrobial and Mosquito Larvicidal Activity of Quinoline Derivatives : Another study synthesized quinoline derivatives with antimicrobial properties. These compounds were also tested for their mosquito larvicidal activity, indicating a potential dual application in controlling both microbial infections and mosquito-borne diseases (E. Rajanarendar et al., 2010).
Synthesis and Antibacterial Evaluation
Quinoline Carboxylic Acids for Antibacterial Application : Research on [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and their esters revealed compounds with superior in vitro antibacterial activity. This highlights the potential of quinoline derivatives in developing antibacterial drugs (J. Segawa et al., 1992).
Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines : This study involved the synthesis of substituted piperidines, demonstrating the versatility of piperidine as a core structure for developing compounds with potential pharmacological activities (A. Katritzky et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
1-[6-methyl-3-[[methyl(1,3-thiazol-2-ylmethyl)amino]methyl]quinolin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-15-5-6-19-16(10-15)11-17(12-24(2)14-20-22-7-9-27-20)21(23-19)25-8-3-4-18(26)13-25/h5-7,9-11,18,26H,3-4,8,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKGOCNGKKZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCC(C3)O)CN(C)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)
![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)


![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)